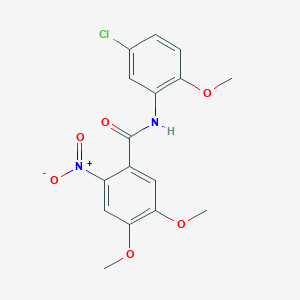

N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

Description

N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a nitro group at position 2, methoxy groups at positions 4 and 5, and an amide-linked 5-chloro-2-methoxyphenyl moiety. Its molecular formula is C₁₆H₁₄ClN₂O₆, with a molecular weight of 365.75 g/mol.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O6/c1-23-13-5-4-9(17)6-11(13)18-16(20)10-7-14(24-2)15(25-3)8-12(10)19(21)22/h4-8H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYIFUWKFGWICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:

Nitration: The starting material, 4,5-dimethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Methoxylation: The chlorinated intermediate is reacted with sodium methoxide to introduce the methoxy groups.

Coupling Reaction: Finally, the intermediate is coupled with 5-chloro-2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, it might interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Below is a detailed analysis of three key analogs:

Structural Analogs and Key Differences

Key Observations:

Substituent Effects on Lipophilicity: The chloro (Cl) and methoxy (OCH₃) groups in the target compound enhance lipophilicity compared to difluoro (F) substituents in Analog 1, which may reduce metabolic stability due to increased electronegativity .

Hydrogen Bonding and Crystal Packing: The nitro group in the target compound and Analog 1 acts as a hydrogen bond acceptor, influencing crystal packing and stability. Such interactions are critical in crystallography studies, as noted in methodologies like SHELX . Analog 2’s amino (-NH₂) group introduces hydrogen bond donor capability, which could alter solubility and intermolecular interactions .

Synthetic Considerations: Synthesis of these compounds likely involves amide coupling between substituted benzoyl chlorides and aniline derivatives. The nitro group in the target compound and Analog 1 may require controlled reaction conditions to avoid reduction during synthesis.

Physicochemical Properties

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | ~2.5 | ~1.9 |

| Hydrogen Bond Donors | 1 (amide NH) | 1 | 2 (amide NH + amino NH₂) |

| Hydrogen Bond Acceptors | 8 (nitro, methoxy, amide) | 8 | 6 |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 350.75 g/mol. Its structure includes a chloro substituent, methoxy groups, and a nitro group, which are known to influence biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the activity of nitro-substituted compounds against various cancer cell lines, demonstrating their ability to inhibit cell proliferation effectively. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range against lung cancer cell lines A549 and HCC827 .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 |

| Compound 6 | HCC827 | 5.13 ± 0.97 |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 |

These findings suggest that the nitro group enhances the compound's interaction with DNA, leading to effective antitumor activity .

Antibacterial Activity

In addition to antitumor properties, several studies have explored the antibacterial potential of compounds with similar structures. The presence of chlorine and nitro groups has been associated with increased antimicrobial activity against various bacterial strains. The mechanisms include disruption of bacterial cell membranes and interference with DNA replication processes .

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted on human lung cancer cell lines using this compound analogs. The results indicated that these compounds not only inhibited tumor growth but also showed selective toxicity towards cancer cells over normal fibroblast cells, which is crucial for therapeutic applications .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could bind within the minor groove of DNA, potentially leading to alterations in gene expression related to cell cycle regulation and apoptosis induction .

Discussion

The biological activity of this compound underscores its potential as a lead compound for further development in cancer therapy and as an antibacterial agent. The dual action against tumors and bacteria highlights its versatility in pharmacological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.